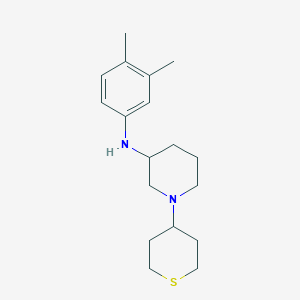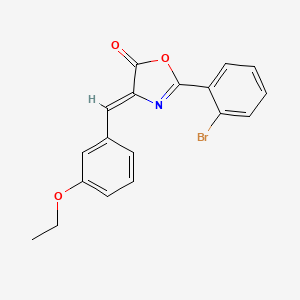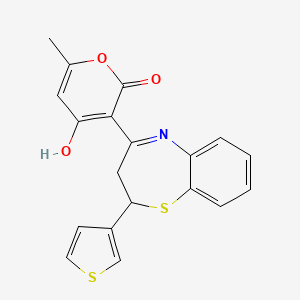![molecular formula C20H22N4O2S B6046403 N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6046403.png)
N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of indazole, pyrrolidine, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indazole derivative, followed by the introduction of the pyrrolidine and thiophene groups. Common reagents used in these reactions include acylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the indazole, pyrrolidine, or thiophene rings, potentially enhancing or altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, potentially enhancing the compound’s pharmacological properties.
科学研究应用
N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
作用机制
The mechanism of action of N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may inhibit specific kinases or other proteins involved in disease pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole, which share the indazole core structure, exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid, have comparable chemical properties.
Thiophene Derivatives:
Uniqueness
N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and therapeutic potential. This unique structure allows for a diverse range of interactions with molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-2-21-20(26)18-10-9-17(27-18)16-8-5-11-24(16)19(25)12-15-13-6-3-4-7-14(13)22-23-15/h3-4,6-7,9-10,16H,2,5,8,11-12H2,1H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAVZENZHAYSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(S1)C2CCCN2C(=O)CC3=C4C=CC=CC4=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B6046323.png)
![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)


![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046406.png)

![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6046429.png)
![4-amino-2-[2-(2-prop-2-enoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6046434.png)
